![molecular formula C10H6ClN5 B13668658 6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a pyridin-2-yl substituent and a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep procedures that include condensation reactions, cyclizations, and halogenationThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, reagents, and purification techniques is also crucial to ensure the efficient and cost-effective production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
Aplicaciones Científicas De Investigación
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents can have similar chemical reactivity and applications
Pyrazolo[3,4-d]pyrimidines: These compounds are structurally related and often studied for their potential therapeutic properties
Uniqueness
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of functional groups and the resulting chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H6ClN5 |
|---|---|
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
6-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-13-5-7-6-14-16(9(7)15-10)8-3-1-2-4-12-8/h1-6H |
Clave InChI |
MIALUJGICJCXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C3=NC(=NC=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


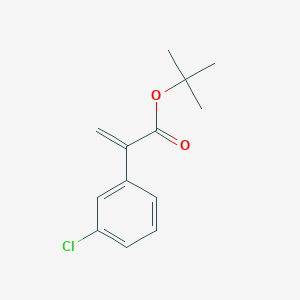
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
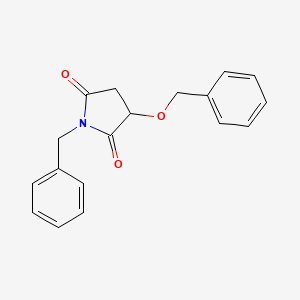
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
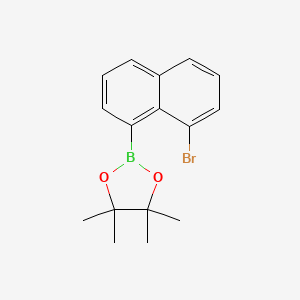
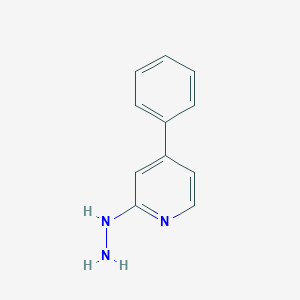
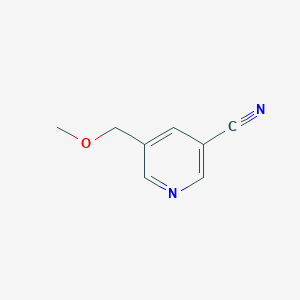
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)

![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)

